molecular formula C10H11BrO2 B6157324 2-(4-bromo-3-methylphenyl)propanoic acid CAS No. 1509008-41-6

2-(4-bromo-3-methylphenyl)propanoic acid

Cat. No. B6157324
CAS RN: 1509008-41-6
M. Wt: 243.1
InChI Key:
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Description

2-(4-bromo-3-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as Benzeneacetic acid, 4-bromo-α-methyl .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of sodium hydroxide with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde. This is followed by chloromethylation reaction, nucleophilic reaction, reaction with dimethyl carbonate under high pressure, and finally reaction with excessive concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.1 . Its melting point is between 126-130 °C .

Safety and Hazards

This compound is classified as a skin corrosive substance . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-3-methylphenyl)propanoic acid involves the bromination of 3-methylacetophenone followed by the Friedel-Crafts acylation of the resulting product with propanoic acid.", "Starting Materials": [ "3-methylacetophenone", "Bromine", "Propanoic acid", "Aluminum chloride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 3-methylacetophenone with bromine in the presence of aluminum chloride and hydrochloric acid to yield 4-bromo-3-methylacetophenone.", "Step 2: Friedel-Crafts acylation of 4-bromo-3-methylacetophenone with propanoic acid in the presence of aluminum chloride to yield 2-(4-bromo-3-methylphenyl)propanoic acid.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 4: Washing of the organic layer with water and drying over anhydrous sodium sulfate.", "Step 5: Purification of the product by recrystallization from a suitable solvent." ] }

CAS RN

1509008-41-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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